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Abstract
Morpholino oligonucleotides (PMOs) are a class of synthetic nucleic acid analogs that have

garnered significant attention as therapeutic agents, most notably for the treatment of various

genetic disorders.[1][2] Their unique uncharged phosphorodiamidate backbone imparts high

specificity, stability against nucleases, and low toxicity.[1][3][4] However, the chemical synthesis

of these complex molecules inevitably yields a mixture of the full-length product (FLP) and

closely related impurities, such as truncation (n-1) and deletion sequences.[3] Achieving high

purity is a critical quality attribute for therapeutic applications and demanding research,

necessitating robust purification strategies. This application note provides a comprehensive

guide to the purification of morpholino oligos using High-Performance Liquid Chromatography

(HPLC), with a focus on the underlying principles, detailed protocols for key methodologies,

and essential post-purification quality control analyses.
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Phosphorodiamidate morpholino oligomers (PMOs) function via a steric-blocking mechanism,

binding to complementary RNA sequences to modulate gene expression, for instance, by

altering pre-mRNA splicing or inhibiting translation.[2][5] The efficacy and safety of a

morpholino-based therapeutic are directly linked to its purity. Synthesis-related impurities,

particularly failure sequences that are shorter than the intended oligo, can reduce the effective

concentration of the active molecule and potentially lead to off-target effects or unintended

biological consequences.

While solid-phase synthesis of morpholinos is highly efficient, with coupling efficiencies often

around 99%, the cumulative error over the synthesis of a typical 20-30mer oligo results in a

significant population of failure sequences.[3] Therefore, a downstream purification step is

mandatory for most applications, especially those involving in vivo studies or clinical

development. HPLC stands as the gold-standard for this purpose due to its high resolving

power, reproducibility, and scalability.[6][7]

Principles of HPLC Separation for Morpholino
Oligos
HPLC separates components of a mixture based on their differential interactions with a

stationary phase (a packed column) and a mobile phase (a liquid solvent).[6][8][9] The choice

of stationary and mobile phases determines the separation mode. For morpholino oligos, the

most relevant HPLC modes are Anion-Exchange, Reversed-Phase, and Hydrophobic

Interaction Chromatography.

Anion-Exchange (AEX) Chromatography: The
Workhorse for Morpholino Purification
Causality: The foundational principle of AEX lies in exploiting charge differences. Morpholino

oligos possess an uncharged backbone at physiological pH.[3] However, under basic

conditions (typically pH > 9.5), the N3 proton of thymine and the N1 proton of guanine can

deprotonate, imparting a net negative charge to the molecule.[3] This induced charge is the key

to AEX purification.

The number of negative charges is directly proportional to the number of G and T bases in the

sequence. This allows for the separation of the full-length product from truncated sequences,
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as shorter oligos will generally have fewer G and T bases and thus a lower net charge.[3] They

will elute earlier from the positively charged anion-exchange column when a salt gradient is

applied.

Mechanism:

Binding: The crude morpholino mixture, dissolved in a low-salt buffer at high pH, is loaded

onto the AEX column. The negatively charged oligos bind to the positively charged functional

groups of the stationary phase.

Elution: A gradient of increasing salt concentration (e.g., using NaCl or NaClO₄) is applied.

The salt anions compete with the morpholino oligos for the binding sites on the stationary

phase. Oligos with a lower net charge (impurities) are displaced first and elute at a lower salt

concentration, while the more highly charged full-length product is retained longer and elutes

at a higher salt concentration.[10]
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Caption: Anion-Exchange Chromatography (AEX) separation principle for Morpholinos.
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Reversed-Phase (RP) HPLC: Leveraging Hydrophobicity
Causality: RP-HPLC separates molecules based on their hydrophobicity.[11][12] A non-polar

stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and

an organic solvent like acetonitrile). More hydrophobic molecules interact more strongly with

the stationary phase and are retained longer.

For standard, unmodified morpholino oligos, the resolution achieved by RP-HPLC can be

limited as the primary difference between the full-length product and n-1 impurities is the loss of

a single, relatively polar subunit.[13] However, RP-HPLC becomes extremely effective in two

scenarios:

"Trityl-On" Purification: During synthesis, a hydrophobic dimethoxytrityl (DMT) group is often

used to protect the 5'-terminus. If this group is left on the full-length product ("trityl-on") while

being cleaved from failure sequences, the FLP becomes significantly more hydrophobic and

is strongly retained on an RP column, allowing for excellent separation from the "trityl-off"

impurities.[14][15]

Purification of Conjugates: When a morpholino is conjugated to a hydrophobic moiety, such

as a peptide or a fluorescent dye, RP-HPLC is the method of choice to separate the final

conjugate from the unreacted, more polar morpholino.[13][16]

Mechanism: Ion-Pairing (IP) agents, such as triethylammonium acetate (TEAA), are often

added to the mobile phase.[17][18] The positively charged triethylammonium ion pairs with the

negatively charged phosphate backbone of traditional oligonucleotides, neutralizing the charge

and enabling interaction with the reversed-phase sorbent. While morpholinos are uncharged, IP

reagents can still improve peak shape and resolution for these molecules and are standard in

many oligo purification protocols.[7][19] Elution is achieved by increasing the concentration of

the organic solvent (e.g., acetonitrile), which disrupts the hydrophobic interactions and releases

the bound molecules.
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Caption: Reversed-Phase (RP) HPLC workflow for "Trityl-On" Morpholino purification.

Hydrophobic Interaction Chromatography (HIC)
HIC provides an alternative purification method based on hydrophobicity, but under different

conditions than RP-HPLC.[20] It is particularly effective at clearing process-related impurities

and certain failure sequences.[20][21]

Mechanism: Separation relies on interactions between hydrophobic moieties on the oligo

and a weakly hydrophobic stationary phase. Binding is promoted by high concentrations of a

lyotropic salt (e.g., ammonium sulfate) in the mobile phase. Elution is achieved by

decreasing the salt concentration in a gradient. This gentle, non-denaturing method can be a

powerful orthogonal technique to AEX.[22]
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The following protocols are provided as a robust starting point. Optimization will be required

based on the specific morpholino sequence, length, and the HPLC system used.

Protocol 1: Anion-Exchange HPLC Purification
This protocol is designed for the primary purification of standard, unconjugated morpholino

oligos.

1. Materials and Reagents:

HPLC System: A biocompatible HPLC system capable of generating accurate gradients at

high pH.

Column: Strong anion-exchange column (e.g., TSKgel SuperQ-5PW, Tosoh Bioscience).

Mobile Phase A: 20 mM NaOH in HPLC-grade water, pH ~12.5.

Mobile Phase B: 20 mM NaOH, 1.5 M NaClO₄ in HPLC-grade water.

Sample Buffer: HPLC-grade water.

Crude Morpholino: Lyophilized solid.

2. Sample Preparation:

Dissolve the crude lyophilized morpholino oligo in Sample Buffer to a concentration of ~20-

50 mg/mL.

Vortex thoroughly to ensure complete dissolution.

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

3. HPLC Method:
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Parameter Setting Rationale

Flow Rate 1.0 mL/min (analytical)
Standard for analytical
columns; scale for
preparative.

Column Temp. 60 °C

Increased temperature can

improve peak shape and

resolution.[18]

Detection UV at 260 nm
Standard wavelength for

nucleic acid detection.

Injection Vol. 20-100 µL
Dependent on column size and

sample concentration.

Gradient 0-2 min: 0% B Equilibrate column.

2-22 min: 0% to 100% B
Elute bound species based on

charge.

22-25 min: 100% B Wash column.

| | 25-30 min: 0% B | Re-equilibrate for next run. |

4. Fraction Collection & Post-Processing:

Collect fractions corresponding to the main peak, which represents the full-length product.

Immediately neutralize the high-pH fractions by adding a calculated amount of an acid buffer

(e.g., Tris-HCl, pH 7.5).

Desalt the collected fractions using a solid-phase extraction (SPE) cartridge or size-

exclusion chromatography.[3]

Lyophilize the desalted, purified morpholino to a white, fluffy solid.

Protocol 2: Ion-Pair Reversed-Phase (IP-RP) HPLC for
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This protocol is optimized for purifying a morpholino conjugated to a hydrophobic peptide.

1. Materials and Reagents:

HPLC System: Standard analytical or preparative HPLC system.

Column: Reversed-phase C18 column (e.g., Waters XBridge OST C18).[23]

Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0, in HPLC-grade water.

Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% Acetonitrile / 50% Water.

Sample Buffer: HPLC-grade water.

Crude Conjugation Reaction Mixture: Post-reaction mixture containing conjugated and

unconjugated species.

2. Sample Preparation:

Dilute the crude reaction mixture 1:1 with HPLC-grade water.

Filter the sample through a 0.22 µm syringe filter.

3. HPLC Method:
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Parameter Setting Rationale

Flow Rate 1.0 mL/min (analytical)
Adjust for column
dimensions.

Column Temp. 60 °C

Improves peak sharpness and

disrupts secondary structures.

[17]

Detection UV at 260 nm & 280 nm
260 nm for Morpholino, 280

nm for peptides with Trp/Tyr.

Injection Vol. 50 µL
Adjust based on reaction scale

and column capacity.

Gradient 0-5 min: 10% B
Load sample and elute very

polar impurities.

5-30 min: 10% to 70% B

Separate unconjugated oligo

from the more hydrophobic

conjugate.

30-35 min: 70% B
Elute any remaining strongly

bound species.

| | 35-40 min: 10% B | Re-equilibrate column. |

4. Fraction Collection & Post-Processing:

The unconjugated morpholino will elute first, followed by the more hydrophobic peptide-

morpholino conjugate. Collect the peak corresponding to the conjugate.

The mobile phase components (TEAA and acetonitrile) are volatile.[17] Remove them by

repeated lyophilization or speed-vacuum centrifugation.

Quality Control of Purified Morpholinos: A Self-
Validating System
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Purification is incomplete without rigorous validation of the final product. A combination of

analytical techniques should be employed to confirm purity, identity, and integrity.

Purity Assessment by Analytical HPLC
The purity of the final sample should be assessed by re-injecting a small amount onto an

analytical column using the same method used for purification. The resulting chromatogram

should show a single major peak, allowing for quantification of purity by peak area integration.

Purity levels of >90% are typically achieved with AEX-HPLC.[3]

Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming that the purified product has the correct

molecular weight, thereby verifying its identity.[24]

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like

Time-of-Flight (TOF) or Orbitrap is commonly used. LC-MS, which couples HPLC directly to

the mass spectrometer, is a powerful tool for analyzing the purity and identity of fractions

simultaneously.[1][25]

Expected Result: The deconvoluted mass spectrum should show a mass that corresponds to

the calculated theoretical mass of the desired morpholino oligo. This analysis will also

identify any co-eluting impurities that were not resolved by HPLC.

Purity and Integrity by Capillary Electrophoresis (CE)
Capillary Gel Electrophoresis (CGE) is a high-resolution technique that separates

oligonucleotides based on size with single-base resolution.[26][27] It is considered an

orthogonal method to HPLC and is invaluable for accurately assessing purity.

Principle: In a narrow capillary filled with a sieving polymer, the negatively charged oligos (in

a suitable buffer) migrate towards the anode under a high electric field, separating by size.

[28]

Advantage: CGE can often resolve n-1 impurities from the full-length product with greater

clarity than HPLC, providing a more accurate quantitative assessment of purity.[28][29] An
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oligonucleotide that appears >95% pure by HPLC may show a lower purity value by CGE,

making it a stringent and necessary QC check.

Technique Principle Information Provided

Analytical HPLC
Chromatography

(Charge/Hydrophobicity)

Purity (%) based on

chromatographic profile

Mass Spectrometry Mass-to-charge ratio
Identity (Molecular Weight),

Impurity Identification

Capillary Electrophoresis
Size-based electrophoretic

mobility

High-resolution Purity (%),

Integrity

Conclusion
The purification of morpholino oligonucleotides is a critical step in their development for

research and therapeutic use. High-Performance Liquid Chromatography, particularly Anion-

Exchange chromatography, offers a robust and scalable method for removing synthesis-related

impurities. When coupled with orthogonal analytical techniques like mass spectrometry and

capillary electrophoresis, a comprehensive quality control system is established, ensuring the

final product is of the required purity and identity for its intended application. The protocols and

principles outlined in this document provide a solid foundation for researchers to develop and

implement effective purification strategies for this important class of therapeutic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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